

# 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

## molecular weight

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### Compound of Interest

Compound Name: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

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An In-depth Technical Guide to **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine**

## Introduction

**6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine** is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. The pyrrolo[2,3-b]pyridine structure is considered a "privileged" scaffold because it can bind to a variety of biological targets, particularly protein kinases. As a result, derivatives of this compound are extensively investigated for their therapeutic potential in areas such as oncology and inflammatory diseases.<sup>[1][2]</sup> This guide provides a technical overview of its core properties, potential synthetic routes, and its relevance in inhibiting key cellular signaling pathways.

## Physicochemical Properties

The fundamental properties of **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine** are summarized below. This data is crucial for its identification, handling, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	212.05 g/mol	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub>	[4]
CAS Number	1000340-72-6	[3]
Canonical SMILES	C1=C(NC=C1C2=C(C=C(N=C2)Br)N)	N/A
Purity	Typically >95% for research use	
Storage	2-8 °C	

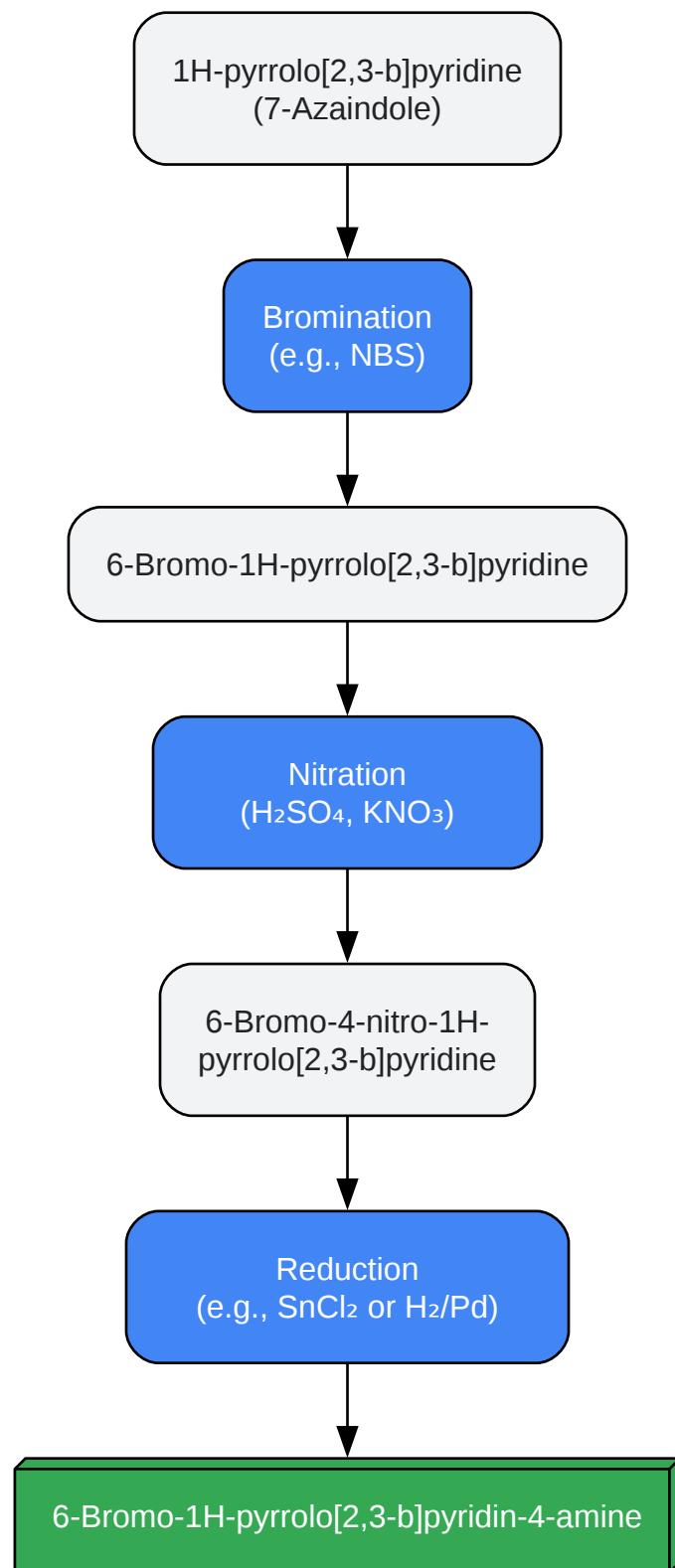
## Synthesis and Experimental Protocols

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step processes. While a specific, published protocol for **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine** is not readily available, a plausible synthetic strategy can be devised based on established methodologies for analogous compounds.<sup>[5]</sup> A generalized approach would involve the initial synthesis of the core 7-azaindole ring, followed by sequential bromination, nitration, and reduction.

### Generalized Synthetic Protocol

- Bromination of the Pyrrolo[2,3-b]pyridine Core:
  - To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., a halogenated solvent or acetic acid), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
  - The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
  - Upon completion, the reaction is quenched, and the crude product (6-Bromo-1H-pyrrolo[2,3-b]pyridine) is isolated and purified, typically by column chromatography.

- Nitration of 6-Bromo-1H-pyrrolo[2,3-b]pyridine:
  - The brominated intermediate is carefully added to a cold (0-5 °C) solution of a nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate.[5]
  - The reaction mixture is stirred for several hours, allowing it to warm to room temperature gradually.[5]
  - The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).[5]
  - The precipitated nitro-product (6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine) is collected by filtration and purified.
- Reduction of the Nitro Group to an Amine:
  - The purified 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is dissolved in a solvent like ethanol.
  - A reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H<sub>2</sub> over Pd/C), is added to the solution.[5]
  - The mixture is heated to reflux or stirred under hydrogen pressure until the reduction is complete, as monitored by TLC or LC-MS.[5]
  - After workup, which typically involves filtration and extraction, the final product, **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine**, is purified by column chromatography or recrystallization.



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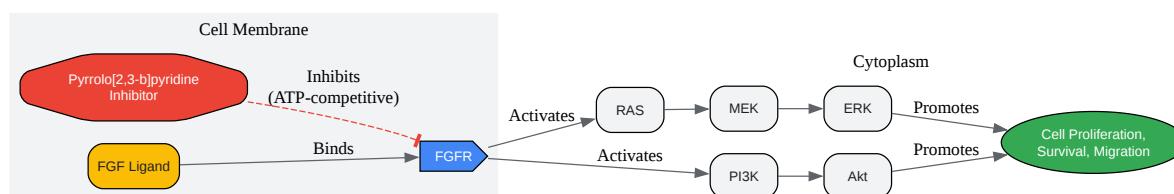
A generalized workflow for the synthesis of **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine**.

## Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been designed to target a wide range of kinases.

### Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.<sup>[2]</sup> Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation. This blockade inhibits downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.<sup>[2]</sup>



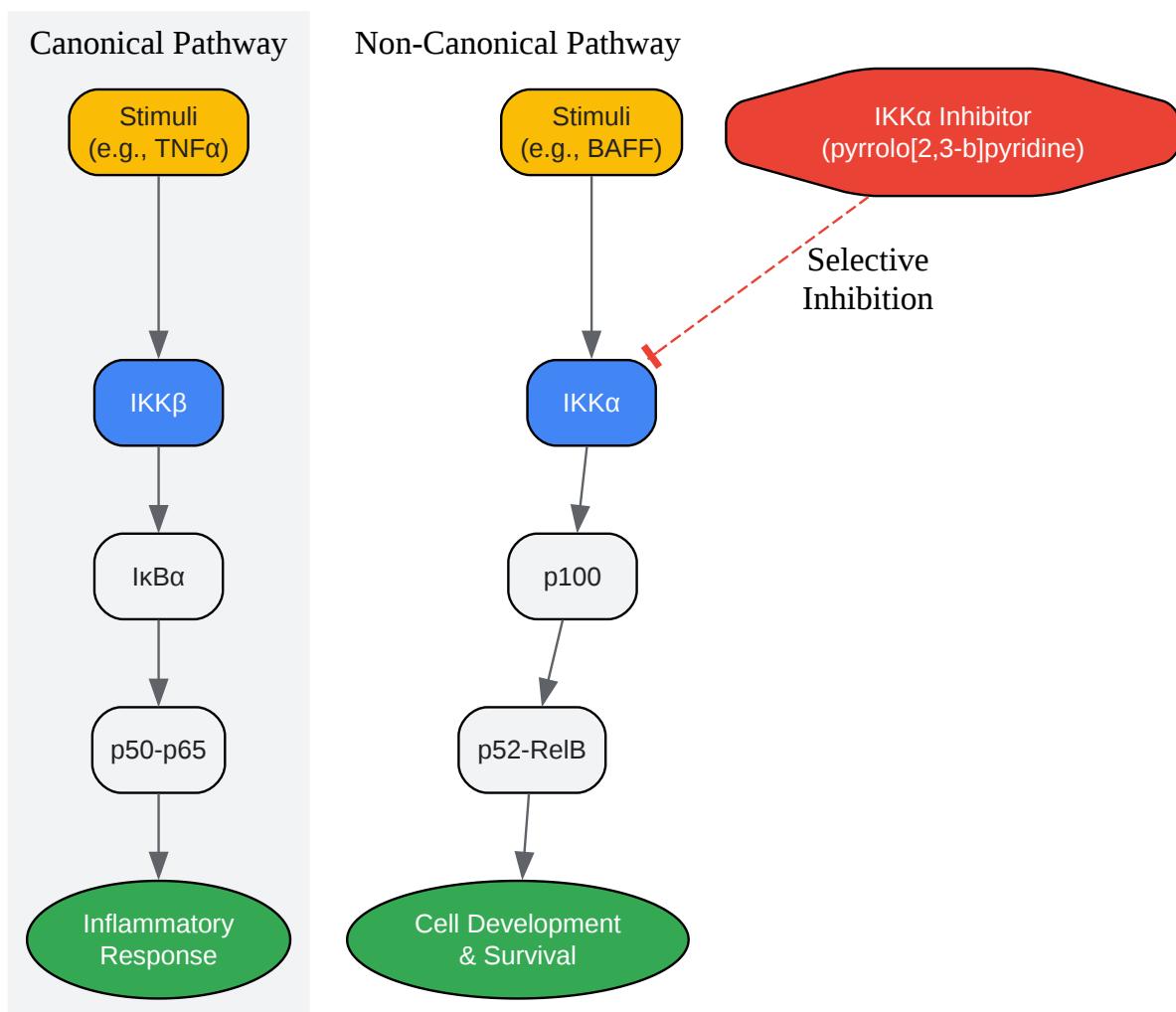
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*Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.*

### Modulation of NF-κB Signaling

The NF-κB signaling pathways (both canonical and non-canonical) are central to immune responses and inflammation. The Inhibitory-kappaB Kinases (IKKs), particularly IKK $\alpha$  and IKK $\beta$ , are key regulators of these pathways. Selective inhibitors are sought after to treat

inflammatory diseases and some cancers. Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of IKK $\alpha$ , which is crucial for the non-canonical NF- $\kappa$ B pathway.<sup>[1]</sup> By inhibiting IKK $\alpha$ , these compounds can selectively block the non-canonical pathway without affecting the canonical pathway, offering a targeted therapeutic approach.



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*Selective inhibition of the non-canonical NF- $\kappa$ B pathway by an IKK $\alpha$  inhibitor.*

## Conclusion

**6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine** represents a valuable chemical entity for drug discovery and development. Its core 7-azaindole structure serves as a versatile scaffold for synthesizing potent and selective inhibitors of various protein kinases. The ability to target critical signaling pathways, such as FGFR and NF-κB, underscores the therapeutic potential of its derivatives in treating a range of human diseases, motivating further research and optimization in this chemical space.

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